2-Imino-6-methylpyrrolo[2,3-d]pyrimidin-4-one
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Overview
Description
2-Imino-6-methylpyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-6-methylpyrrolo[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Imino-6-methylpyrrolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in an organic solvent.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrrolopyrimidines.
Scientific Research Applications
2-Imino-6-methylpyrrolo[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Imino-6-methylpyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Another heterocyclic compound with similar biological activities.
Pyrido[2,3-d]pyrimidin-7-one: Known for its tyrosine kinase inhibitory properties.
Pyrimidino[4,5-d][1,3]oxazine: Exhibits a range of biological activities, including antimicrobial and anti-inflammatory effects.
Uniqueness
2-Imino-6-methylpyrrolo[2,3-d]pyrimidin-4-one is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. Its ability to inhibit CDKs and induce apoptosis in cancer cells sets it apart from other similar compounds.
Properties
Molecular Formula |
C7H6N4O |
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Molecular Weight |
162.15 g/mol |
IUPAC Name |
2-imino-6-methylpyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H6N4O/c1-3-2-4-5(9-3)10-7(8)11-6(4)12/h2H,1H3,(H2,8,11,12) |
InChI Key |
LUOAQUXSXFCIFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC(=N)NC(=O)C2=C1 |
Origin of Product |
United States |
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